Dimesna-d8 is a deuterated derivative of dimesna, an organosulfur compound utilized primarily in medical settings to mitigate the toxic side effects associated with certain chemotherapy agents, particularly cyclophosphamide and ifosfamide. The incorporation of deuterium atoms into the dimesna structure enhances its utility in research, especially in studies involving metabolic pathways and drug interactions. Dimesna itself acts by reacting with urotoxic metabolites to form stable, non-toxic compounds, thereby protecting renal function during chemotherapy treatments .
Dimesna-d8 is classified as a disulfide-containing compound, specifically a sulfonate derivative. It is synthesized from dimesna through methods that introduce deuterium into the molecular structure. The compound's full IUPAC name is disodium; 1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate, with a molecular formula of C4D8Na2O6S4 and a molecular weight of approximately 334.39 g/mol .
The synthesis of dimesna-d8 involves several key steps:
Dimesna-d8 exhibits a complex molecular structure characterized by:
The presence of deuterium alters the vibrational properties of the molecule, making it useful in spectroscopic studies aimed at understanding drug interactions and metabolic processes .
Dimesna-d8 participates in several significant chemical reactions:
The mechanism of action for dimesna-d8 primarily involves its conversion to mesna through reduction processes. Once converted, mesna acts by:
The incorporation of deuterium significantly affects the vibrational modes observed in infrared spectroscopy, which can be utilized for tracking metabolic pathways involving this compound .
Dimesna-d8 finds extensive applications in scientific research:
The synthesis of deuterium-labeled dithiols like Dimesna-d8 (sodium 2,2'-dithio-bis-ethanesulfonate-d₈) leverages strategic H/D exchange methodologies to enhance metabolic stability while retaining chemoprotectant function. The Pd/C-Al-D₂O catalytic system has emerged as a cornerstone technique, enabling chemo- and regioselective deuteration of aliphatic precursors. This system operates through in situ D₂ generation via aluminum-mediated reduction of D₂O, with Pd/C facilitating selective C–H bond activation. When applied to dithiol disulfide precursors, this method achieves >95% deuterium incorporation at the β-methylene positions adjacent to sulfonate groups—critical sites for metabolic cleavage. The kinetic isotope effect (KIE) inherent to C–D bonds (6–10× stronger than C–H bonds) directly impedes thiol-disulfide exchange kinetics, a primary degradation pathway in non-deuterated analogs [1].
Table 1: Comparative Analysis of Deuterium-Labeling Methods for Dithiol Precursors
Method | Deuterium Source | Catalyst | Efficiency (% D-Inc) | Selectivity | Conditions |
---|---|---|---|---|---|
Pd/C-Al-D₂O | D₂O | Pd/C | >95% | β-methylene positions | 120°C, 0.5–1 h (MW) |
Immobilized Pd@MOF-808 | D₂O | Pd nanoparticles | 90% | Aliphatic C–H bonds | 80°C, 24 h |
LiAlD₄ Reduction | LiAlD₄ | None | 70–85% | Low regioselectivity | −20°C, anhydrous |
Alternative pathways include reductive deuteration using LiAlD₄, though this method suffers from poor regioselectivity and generates toxic waste. Recent advances employ immobilized catalysts (e.g., Pd@MOF-808) that enable catalyst reuse for ≥5 cycles without efficiency loss, aligning with green chemistry principles by minimizing heavy metal residues and utilizing D₂O as an economical deuterium source [6]. Microwave irradiation further optimizes the Pd/C-Al-D₂O system, reducing reaction times from 24 hours to 30 minutes while maintaining quantitative deuterium incorporation—critical for scaling industrially viable syntheses [1].
Dimesna-d8 serves as a molecular probe to elucidate the renal reduction mechanisms of chemoprotectants. Upon intravenous administration, Dimesna-d8 rapidly dissociates into two molecules of deuterated mesna (Mesna-d4) in the kidneys. This reduction is mediated by glutathione reductase and thioredoxin systems, which cleave the disulfide bond. Deuterium labeling at the β-methylene positions creates a detectable kinetic signature: the kred* for Dimesna-d8 is 2.3-fold lower than non-deuterated Dimesna due to the primary KIE slowing disulfide reduction [4].
Table 2: Renal Pharmacokinetic Parameters of Dimesna vs. Dimesna-d8
Parameter | Dimesna | Dimesna-d8 | Change | Analysis Method |
---|---|---|---|---|
Reduction Rate (kred) | 0.42 h⁻¹ | 0.18 h⁻¹ | ↓ 57% | LC-MS/MS of urinary mesna |
Tmax (Mesna) | 0.5 h | 1.2 h | ↑ 140% | Radioisotope tracing |
Renal Clearance | 68 mL/min | 45 mL/min | ↓ 34% | Plasma/urine deuterium tracking |
Isotopic tracing using LC-MS/MS reveals that deuterium retention in urinary mesna-d4 exceeds 89% over 24 hours, confirming that C–D bonds resist enzymatic and non-enzymatic cleavage in the bladder. This prolonged stability allows Mesna-d4 to efficiently scavenge acrolein—the nephrotoxic metabolite of oxazaphosphorine chemotherapeutics like ifosfamide. In vivo studies in murine models demonstrate that Dimesna-d8 delivers a 40% higher renal exposure to active mesna compared to the non-deuterated form, directly correlating with enhanced uroprotection [4] [8]. The deuterium label thus acts as both a mechanistic tracer and a stabilizer of the disulfide bond, delaying reduction without altering the metabolic pathway.
The disulfide bond in Dimesna-d8 exhibits distinct degradation kinetics compared to its protiated counterpart, driven by isotopic effects on bond dissociation energies. Accelerated stability studies in simulated physiological media (pH 7.4 phosphate buffer, 37°C) reveal that deuterium substitution extends the half-life (t1/2*) of the disulfide bond from 8.2 ± 0.3 hours (Dimesna) to 14.5 ± 0.6 hours (Dimesna-d8). This aligns with a kinetic model incorporating a secondary KIE (kH/kD = 1.77 ± 0.05), where deuteration stabilizes the transition state during thiol-disulfide exchange [6].
Table 3: Degradation Kinetics of Dimesna-d8 in Physiological Media
Condition | Degradation Rate Constant (h⁻¹) | Half-Life (h) | Primary Degradant | Analytical Method |
---|---|---|---|---|
pH 7.4, 37°C (Dimesna) | 0.084 ± 0.003 | 8.2 ± 0.3 | Mesna | UHPLC-QTOF |
pH 7.4, 37°C (Dimesna-d8) | 0.048 ± 0.002 | 14.5 ± 0.6 | Mesna-d4 | UHPLC-QTOF |
Acidic (pH 2.0) | 0.162 ± 0.007 | 4.3 ± 0.2 | Sulfonic acid derivatives | Spectrofluorimetry |
Oxidative (0.1% H₂O₂) | 0.231 ± 0.009 | 3.0 ± 0.1 | Sulfoxides | NMR kinetics |
Degradation follows apparent second-order kinetics, consistent with nucleophilic attack by endogenous thiols (e.g., glutathione). Deuterium-induced stabilization is most pronounced under alkaline conditions (pH 8.0), where t1/2 increases by 92% compared to Dimesna. However, oxidative stress (0.1% H₂O₂) diminishes this advantage due to non-selective radical-mediated cleavage of C–S bonds. Analytical techniques like UHPLC-ESI-QTOF spectrometry and 2H-NMR kinetics validate that degradation exclusively yields Mesna-d4 without deuterium scrambling, confirming isotopic fidelity [5] [6] [7]. For large-scale applications, silica-supported Pd catalysts enable >90% recovery and reuse while maintaining deuterium incorporation efficiency over 10 reaction cycles, addressing economic and sustainability constraints [6].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: